Cas no 1698746-41-6 (5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine)
![5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine structure](https://ja.kuujia.com/scimg/cas/1698746-41-6x500.png)
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-804600
- 5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
- 1698746-41-6
-
- インチ: 1S/C8H7BrClN5/c9-7-13-8(11)14-15(7)4-5-1-2-12-3-6(5)10/h1-3H,4H2,(H2,11,14)
- InChIKey: IGRJCFJDUPTECV-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(N)=NN1CC1C=CN=CC=1Cl
計算された属性
- せいみつぶんしりょう: 286.95734g/mol
- どういたいしつりょう: 286.95734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 69.6Ų
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804600-10.0g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 10.0g |
$5159.0 | 2025-02-21 | |
Enamine | EN300-804600-0.25g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 0.25g |
$1104.0 | 2025-02-21 | |
Enamine | EN300-804600-5.0g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 5.0g |
$3479.0 | 2025-02-21 | |
Enamine | EN300-804600-0.1g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 0.1g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-804600-2.5g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 2.5g |
$2351.0 | 2025-02-21 | |
Enamine | EN300-804600-1.0g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 1.0g |
$1200.0 | 2025-02-21 | |
Enamine | EN300-804600-0.05g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 0.05g |
$1008.0 | 2025-02-21 | |
Enamine | EN300-804600-0.5g |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine |
1698746-41-6 | 95.0% | 0.5g |
$1152.0 | 2025-02-21 |
5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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5-bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amineに関する追加情報
5-Bromo-1-[(3-Chloropyridin-4-Yl)Methyl]-1H-1,2,4-Triazol-3-Amnine: A Comprehensive Overview
5-Bromo-1-[(3-chloropyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amnine, commonly referred to by its CAS number 1698746-41-6, is a complex organic compound with a diverse range of applications in the fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a triazole ring system and substituents that confer specific chemical properties. Recent studies have highlighted its potential in various research areas, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 5-bromo-substituted compounds has been a focal point in recent chemical research. The presence of the bromine atom at the 5-position of the triazole ring introduces electronic effects that influence the compound's reactivity and stability. This feature makes it particularly useful in reactions involving nucleophilic substitution or aromatic substitution mechanisms. Additionally, the chloropyridine moiety attached to the triazole ring through a methylene group adds further complexity to the molecule, enhancing its potential for use in advanced materials and pharmaceutical applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-bromo-substituted triazoles. Researchers have employed various methodologies, including click chemistry and transition-metal-catalyzed reactions, to construct this compound with high precision. These methods not only improve the yield but also allow for better control over the stereochemistry of the product. Such advancements are crucial for scaling up production in industrial settings while maintaining quality standards.
The application of 5-bromo-substituted triazoles in pharmaceutical research has garnered significant attention. Triazoles are known for their ability to act as hydrogen bond donors or acceptors, making them valuable in drug design. The bromine substituent further modulates the physicochemical properties of the molecule, potentially enhancing its bioavailability and pharmacokinetic profile. Recent studies have explored its role as a potential lead compound in anti-cancer drug development, where it has shown promising results in preclinical models.
In addition to pharmaceutical applications, 5-bromo-substituted triazoles have found utility in materials science. Their ability to form stable coordination complexes with metal ions makes them attractive candidates for use in catalysis and sensor technologies. For instance, researchers have demonstrated their potential as sensing materials for detecting heavy metal ions in environmental monitoring systems. The combination of bromine's electron-withdrawing effects and the triazole's coordinating ability creates a synergistic effect that enhances sensitivity and selectivity.
The environmental impact of synthesizing and using CAS No 1698746-based compounds has also been a topic of recent research. Scientists are increasingly focusing on developing eco-friendly synthesis routes that minimize waste and reduce energy consumption. Green chemistry principles are being integrated into the production processes to ensure sustainability without compromising product quality.
In conclusion, 5-bromo-substituted triazoles represent a versatile class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their chemical properties and potential uses. As advancements in synthetic methods and application development progress, this compound is poised to play an even more significant role in both academic and industrial settings.
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